molecular formula C18H19ClN2 B3971402 2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B3971402
M. Wt: 298.8 g/mol
InChI Key: WCTCWQNRKCKIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-chlorobenzyl chloride with 2-butylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of certain enzymes and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-BUTYL-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-BUTYL-1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-BUTYL-1-[(2-IODOPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Uniqueness

2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound has shown promising results in preliminary studies, making it a potential candidate for further research and development .

Properties

IUPAC Name

2-butyl-1-[(2-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2/c1-2-3-12-18-20-16-10-6-7-11-17(16)21(18)13-14-8-4-5-9-15(14)19/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTCWQNRKCKIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.